(4-(2-Hydroxy-2-(thiophen-2-yl)ethyl)piperazin-1-yl)(m-tolyl)methanone
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Description
(4-(2-Hydroxy-2-(thiophen-2-yl)ethyl)piperazin-1-yl)(m-tolyl)methanone is a useful research compound. Its molecular formula is C18H22N2O2S and its molecular weight is 330.45. The purity is usually 95%.
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Mechanism of Action
Target of Action
Compounds with similar structures, such as substituted (1-(benzyl)-1h-1,2,3-triazol-4-yl)(piperazin-1-yl)methanone derivatives, have been shown to exhibit cytotoxic activity against various cell lines .
Mode of Action
The exact mode of action of this compound is currently unknown. For example, some indole derivatives bind with high affinity to multiple receptors, which can lead to a variety of biological effects .
Biochemical Pathways
Thiophene derivatives, which are part of this compound’s structure, have been shown to exhibit a variety of pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities . These effects suggest that this compound may interact with multiple biochemical pathways.
Pharmacokinetics
Similarly, thiophene derivatives are known for their diverse biological activities .
Result of Action
Compounds with similar structures have been shown to exhibit a variety of biological activities, including antiviral, anti-inflammatory, and anticancer activities .
Properties
IUPAC Name |
[4-(2-hydroxy-2-thiophen-2-ylethyl)piperazin-1-yl]-(3-methylphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O2S/c1-14-4-2-5-15(12-14)18(22)20-9-7-19(8-10-20)13-16(21)17-6-3-11-23-17/h2-6,11-12,16,21H,7-10,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJMLFCXGZRWNQU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)N2CCN(CC2)CC(C3=CC=CS3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.